![molecular formula C21H20N2O6 B2963076 2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287268-31-7](/img/structure/B2963076.png)

2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

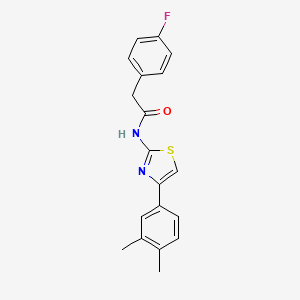

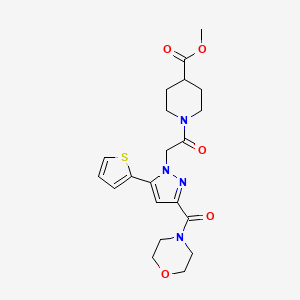

2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid , often referred to as BCP-Nitro , is a bicyclo[1.1.1]pentane derivative. Bicyclo[1.1.1]pentanes are intriguing bioisosteres of the phenyl ring, and their unique structural features make them valuable in medicinal chemistry .

Synthesis Analysis

The synthesis of BCP-Nitro involves a practical general reaction that yields bicyclo[1.1.1]pentanes. Remarkably, this reaction occurs under light irradiation, without the need for additional additives or catalysts. Researchers have successfully prepared over 300 functionalized bicyclo[1.1.1]pentanes using this strategy, ranging from milligrams to kilograms. This approach represents a significant breakthrough, facilitating the large-scale production of these compounds .

Molecular Structure Analysis

BCP-Nitro’s molecular formula is C12H13NO3 . Its structural features include a bicyclo[1.1.1]pentane core, a nitrophenyl group, and a phenylmethoxycarbonylamino side chain. The precise arrangement of atoms and bonds within the molecule significantly influences its properties and interactions .

Chemical Reactions Analysis

BCP-Nitro may participate in various chemical reactions, including reduction, substitution, and functional group transformations. Investigating its reactivity with other compounds is crucial for understanding its potential applications .

Mechanism of Action

The exact mechanism of action for BCP-Nitro remains an active area of research. Its unique bicyclo[1.1.1]pentane scaffold suggests potential interactions with biological targets, possibly modulating enzymatic activity, receptor binding, or other cellular processes. Further studies are needed to elucidate its specific mode of action .

Properties

IUPAC Name |

2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c24-18(25)17(22-19(26)29-10-14-6-2-1-3-7-14)21-11-20(12-21,13-21)15-8-4-5-9-16(15)23(27)28/h1-9,17H,10-13H2,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUWVJGXDYACTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)